Home > Products > Screening Compounds P117215 > 2-methoxy-4-(methylsulfanyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
2-methoxy-4-(methylsulfanyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide -

2-methoxy-4-(methylsulfanyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Catalog Number: EVT-3773943
CAS Number:
Molecular Formula: C23H24N2O4S2
Molecular Weight: 456.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N(1-ethyl-2-pyrrolidyl-methyl)2-methoxy-4-iodo-125I-5-ethyl sulfonyl benzamide []

Compound Description: This compound is a radioligand used for the radioimmunoassay of sulpiride-related compounds. It is a potent biological analog of sulpiride. The incorporation of iodine into the molecule was achieved by substituting aromatic amino groups via the diazo compound. []

5-chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt []

Compound Description: This compound is a benzamide derivative with a crystalline sodium salt form. []

Relevance: This compound shares a close structural resemblance to 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide. Both possess a 2-methoxybenzamide core and a phenylethylamine substituent linked through a sulfonamide group. While the specific substituents on the phenyl rings differ, the core structural motif and the presence of the sulfonamide linker highlight a strong structural relationship between the two compounds. []

N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxybenzamide []

Compound Description: This compound is a component of an herbicidal composition, often used in conjunction with 3-phenyluracils. []

Relevance: This compound and 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide both belong to the class of 2-methoxybenzamide derivatives. Both compounds possess a sulfonamide linker connected to a substituted phenyl ring. Despite differences in the specific substituents on these rings, the shared core structure and the presence of the sulfonamide linker suggest they are structurally related. []

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride (SSR240612) [, ]

Compound Description: SSR240612 is a novel, potent, and orally active non-peptide bradykinin B1 receptor antagonist. It displays high selectivity for B1 over B2 receptors and has shown efficacy in various in vivo models of pain and inflammation. [, ]

Relevance: While SSR240612 is structurally more complex, it shares the presence of a sulfonamide group with 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide. This functional group is key to the pharmacological activity of SSR240612. Although the overall structures differ significantly, the shared sulfonamide moiety suggests a possible connection in terms of chemical properties and potential reactivity. [, ]

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []

Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist. It exhibits high affinity for LTD4 receptors and is effective against LTD4-induced bronchoconstriction. The R enantiomer shows greater potency than the S enantiomer. []

Relevance: This compound and 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide share a common 3-methoxybenzamide core structure. Both compounds also feature a sulfonamide linker, although the attached moieties differ considerably. This shared core and linker suggest a structural relationship, despite significant differences in their overall structure and pharmacological activity. []

N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides [, ]

Compound Description: This class of compounds, synthesized through the reaction of N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides, has been investigated for its reactivity and biological activity. Derivatives of these compounds have shown bactericidal and fungicidal activity. [, ]

Relevance: These compounds, like 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, contain a benzamide core and a sulfonamide functional group. Although the core benzamide in these compounds is part of a quinoid system, the shared presence of these key functional groups suggests a general structural relationship and potential similarities in certain chemical properties. [, ]

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA) []

Compound Description: These two compounds, VNO and VHA, are oxidative impurities of Venetoclax, a Bcl-2 inhibitor used for treating blood cancers. VNO is formed through oxidation of Venetoclax and can undergo Meisenheimer rearrangement to produce VHA. []

Relevance: Both VNO and VHA, similar to 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, contain a benzamide core and a sulfonamide group. These shared functional groups suggest a degree of structural similarity, although the overall structures of VNO and VHA are considerably more complex. []

3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide [] and N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide []

Compound Description: These compounds are covalent inhibitors of c-Jun N-terminal kinase 3 (JNK3). They exhibit potent inhibitory activity against JNK3, demonstrating IC50 values in the low nanomolar range. []

Relevance: These covalent JNK3 inhibitors, similar to 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, feature a benzamide core structure. The presence of this common core, although incorporated within a more elaborate overall structure, suggests a degree of structural relation. []

N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide, N-(2-{4-[(3,7-dimethyl-4-acethyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide, and severine acetate []

Compound Description: These N-phenylethyl-benzamide derivatives, isolated from Swinglea glutinosa, demonstrate moderate, non-selective cytotoxic activity against several cancer cell lines. []

Relevance: These compounds share the N-phenylethyl-benzamide core structure with 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide. The presence of this core motif, although lacking the sulfonamide group, suggests a significant structural relationship between these compounds. []

Amino acid sulfonamide derivatives of isocoumarin, 2-(2-(4-(N-(1-carboxy-2-phenylethyl)sulfamoyl)phenyl)-2-oxoethyl)benzoic acid []

Compound Description: These compounds are derived from 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride reacting with amino acid methyl esters or phenylalanine. These reactions produce sulfonamide derivatives with varying stability and properties, with some undergoing lactone ring opening under specific conditions. []

Relevance: These derivatives, like 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, highlight the diverse applications of the sulfonamide group in synthesizing biologically active compounds. The shared sulfonamide moiety, although within distinct structural frameworks, suggests a broader connection in terms of their chemical functionality. []

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide, p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-bromo-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide []

Compound Description: These compounds are sulfonamide derivatives of 2-phenyl-indole, synthesized to investigate their structural properties and hydrogen-bonding patterns, potentially relevant for their biological activities. []

Relevance: These sulfonamides, similar to 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, feature a sulfonamide group linked to a substituted phenyl ring. The presence of this shared functional group, despite differences in the overall molecular architecture, suggests a connection through their common sulfonamide chemistry. []

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)benzamide derivatives []

Compound Description: These compounds are thiazole derivatives synthesized and evaluated for their antimicrobial activity. Those with electron-donating substituents on the phenyl ring exhibited greater activity compared to those with electron-withdrawing groups. []

Relevance: While these compounds share the benzamide core with 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, their structures diverge with the incorporation of the thiazolidinone ring. This difference highlights how modifications to the core benzamide structure can lead to compounds with distinct biological activities. []

Phenylaminosulfanyl-1,4-naphthoquinone derivatives []

Compound Description: These compounds, synthesized from 1,4-naphthoquinones, exhibited potent cytotoxic activity against various human cancer cell lines. Certain derivatives, such as 3,5-dichloro-N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)benzamide, N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)-3,5-dinitrobenzamide, and N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)thiophene-2-carboxamide, induced apoptosis and cell cycle arrest at the G1 phase. []

Relevance: Although structurally distinct from 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, these naphthoquinone derivatives also contain a sulfonamide group. This common functional group, often linked to biological activity, suggests a possible connection despite the significant differences in their core structures. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives []

Compound Description: These compounds are synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides and N-chloramides, and they have been studied for their antimicrobial activity. Some derivatives exhibit bactericidal and fungicidal activity against specific bacterial and fungal strains. []

Relevance: Similar to 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, these compounds contain a sulfonamide group connected to a substituted aromatic system. This shared sulfonamide moiety, despite the different core structures, highlights the versatility of this functional group in contributing to diverse biological activities. []

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate, Methyl (S)-2-((tert-butoxycarbonyl)amino)-2-(4-((fluorosulfonyl)oxy)phenyl)acetate and Methyl (S)-2-((tert-butoxycarbonyl)phenyl)propanoate []

Compound Description: These non-natural amino acids were synthesized with weakly electrophilic warheads, potentially targeting lysine residues within proteins. These compounds were designed as potential covalent inhibitors for protein-protein interactions. []

Relevance: While these non-natural amino acids do not share the benzamide core of 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, they represent another class of compounds where sulfonyl groups play a crucial role. Their design as potential covalent inhibitors highlights a shared emphasis on using sulfonyl-based chemistry to target specific biological interactions. []

cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl methyl)amino methylcarboxylic acid (ORG25935) and Sarcosine []

Compound Description: These are glycine transporter 1 (GlyT1) inhibitors that exhibit antiallodynia effects in neuropathic pain models in mice. Their action is mediated through spinal glycine receptor α3. []

Relevance: Although structurally diverse from 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, both ORG25935 and sarcosine target proteins involved in neurotransmission. This shared focus on modulating biological processes, albeit through different mechanisms and structural classes, suggests a broader connection in terms of their therapeutic potential. []

4-benzyloxy-3,5-dimethoxy-N-[1-(dimethylaminocyclopently)-methyl]benzamide (ORG25543) and (O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine) (ALX1393) []

Compound Description: ORG25543 and ALX1393 are glycine transporter 2 (GlyT2) inhibitors that, similar to GlyT1 inhibitors, produce antiallodynia effects in neuropathic pain models in mice. Their action is also mediated via the spinal glycine receptor α3. []

Relevance: While structurally distinct from 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, these GlyT2 inhibitors also target proteins involved in neurotransmission. This shared focus on modulating biological processes, though through different mechanisms and structural classes, suggests a broader connection in terms of their therapeutic potential. []

Benzamide derivatives of Formula (I) []

Compound Description: This broad class of benzamide derivatives is designed to inhibit the activity of ABL1, ABL2, and BCR-ABL1 kinases. These compounds feature a diverse range of substituents, allowing for fine-tuning of their activity and selectivity. []

Relevance: This broad class encompasses 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, emphasizing the versatility of the benzamide scaffold in developing compounds with diverse biological activities. The specific substituents on the benzamide core and the presence or absence of additional functional groups dictate the final properties and targets of these derivatives. []

N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide and N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide []

Compound Description: These N-(anilinocarbonothioyl)benzamide derivatives were synthesized and evaluated for their antioxidant activity. The compounds containing phenolic hydroxyl or methoxy substituents demonstrated greater antioxidant activity compared to derivatives with other substituents. []

Relevance: These compounds, like 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, highlight the use of substituted benzamides for various biological activities. While the structures differ significantly, with the former containing a thiourea moiety, their shared benzamide core suggests a basic structural relationship. []

N-(2-phenylethyl)piperidine-1-carbothioamide and N-(2-phenylethyl)morpholine-4-carbothioamide []

Compound Description: These heterocyclic-based thiourea derivatives were synthesized and evaluated for their antioxidant activity. The compounds incorporating morpholine or piperidine nuclei exhibited higher antioxidant activity than derivatives with other substituents. []

Relevance: While these compounds lack the benzamide core of 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, they share the 2-phenylethylamine moiety. This common structural feature, although within different chemical frameworks, suggests a potential connection in terms of certain physicochemical properties. []

N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790) []

Compound Description: GSK1016790 is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. It induces contractions in human bronchial tissue, an effect that can be blocked by TRPV4 antagonists and inhibitors of cysteinyl leukotriene production. []

Relevance: Although structurally dissimilar to 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, GSK1016790 highlights the importance of sulfonamide groups in designing biologically active molecules. This common functional group, although within different structural frameworks, emphasizes the role of sulfonamides in targeting specific biological processes. []

(R)-6-(methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperindin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775) []

Compound Description: GSK2334775 is a novel and selective antagonist of the TRPV4 ion channel. It effectively inhibits the contractions induced by TRPV4 agonists in human bronchial tissue. []

Relevance: While structurally distinct from 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, GSK2334775 also showcases the utilization of a sulfonyl group within a larger molecule. This shared sulfonyl group, although within different structural contexts, suggests a broader connection in terms of their chemical functionality. []

(3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl urea (L-365,260), 4-([2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[tricyclo[3.3, 1.1(3.7)]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl] amin)-4-oxo-[R-(R,R)]butanoate-N-methyl-D-glucamine (PD-134,308), and N-(2-adamantyloxycarbonyl)-D-alpha-methyltryptophanyl-[N-(2-(4-chlorophenyl)ethyl)]glycine (RB 211) []

Compound Description: These compounds are selective cholecystokinin (CCK) B antagonists. They significantly potentiate the antinociceptive effects of endogenous enkephalins, suggesting a role for CCK B receptors in pain modulation. []

N-((R,S,)-2-benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1- oxopropyl)-L-phenylalanine benzyl ester (RB 101) []

Compound Description: RB 101 is a complete inhibitor of enkephalin-catabolizing enzymes. It produces antinociceptive effects that can be potentiated by CCK B antagonists. []

Relevance: While RB 101 does not share any direct structural features with 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, it highlights a different approach to pain management. Instead of targeting receptors, RB 101 inhibits enzymes involved in enkephalin degradation, thereby increasing endogenous opioid levels. Both strategies showcase the diversity of approaches for influencing pain pathways. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24) []

Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5). It reduces Mcl-1 levels in cancer cell lines, suggesting a potential role in sensitizing pancreatic cancer cells to Bcl-2 inhibitors. []

Relevance: Although structurally distinct from 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, analog 24 highlights another example of a targeted approach in cancer therapy. By inhibiting CDK5 and impacting Mcl-1 levels, analog 24 aims to overcome resistance to apoptosis in cancer cells. This concept of modulating specific pathways is a shared principle in drug development, regardless of structural differences. []

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (Navitoclax) []

Compound Description: Navitoclax is an inhibitor of Bcl-2, Bcl-xL, and Bcl-w proteins. It synergizes with CDK5 inhibitors like analog 24 to induce apoptosis in pancreatic cancer cell lines. []

Relevance: Although Navitoclax does not share the core benzamide structure of 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, it highlights the potential of combination therapies in cancer treatment. By simultaneously targeting CDK5 and Bcl-2 family proteins, a synergistic effect is achieved, enhancing apoptosis induction. This concept of combination therapy, regardless of structural differences in the compounds used, is a crucial strategy for overcoming drug resistance and improving therapeutic outcomes. []

4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl-cyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridine-5-yloxy)benzamide (Compound 1) []

Compound Description: This compound is an apoptosis-inducing agent and exists in various salt and crystalline forms, including free base crystalline anhydrate, free base hydrate of crystalline form, solvate of crystalline form, hydrochloride salt of crystalline form, and sulfate salt of crystalline form. These forms show inhibitory activity against anti-apoptotic proteins of the Bcl-2 family. []

Relevance: Similar to 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, this compound contains a benzamide core structure and a sulfonamide group. This structural resemblance, despite differences in other substituents and the presence of additional ring systems in "Compound 1," indicates a shared chemical class and potential similarities in their properties. []

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylate []

Compound Description: This series of compounds combines 1,4-dihydropyridines with sulfanilamide and quinazolinone moieties, resulting in compounds with antiulcer activity comparable to ranitidine. Derivatives with methoxy and nitro groups show particularly enhanced activity. []

Relevance: While these compounds differ significantly in structure from 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, they share the presence of a sulfonamide group. This highlights the recurring use of sulfonamides in medicinal chemistry and their ability to contribute to diverse pharmacological activities. []

4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl) benzene sulfonamide []

Compound Description: This compound is a key intermediate in the synthesis of the aforementioned disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylates. It serves as a precursor to the quinazolinone moiety present in the final compounds. []

Relevance: Although not directly related to 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide in terms of structure or activity, this compound emphasizes the importance of synthetic intermediates in medicinal chemistry. These intermediates, often possessing simpler structures, allow for the stepwise construction of more complex molecules with desired biological properties. []

2-amino-N-(4-sulfamoyl phenyl) benzamide []

Compound Description: This compound is a starting material for the synthesis of 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl) benzene sulfonamide and ultimately the disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylates with antiulcer activity. It provides the benzamide and sulfonamide moieties present in the final compounds. []

Relevance: While its structure is simpler than 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, this compound emphasizes the importance of starting materials in medicinal chemistry. These readily available building blocks, often containing key functional groups, serve as the foundation for synthesizing more complex and biologically active molecules. []

9-Alkyladenine derivatives and ribose-modified N6-benzyladenosine derivatives []

Compound Description: These derivatives were designed to identify selective ligands for the rat A3 adenosine receptor and potential antagonist leads. Structural features like an N6-(3-iodobenzyl) moiety and substitutions at the 2-position were explored to enhance A3 receptor affinity and selectivity. []

Relevance: Although structurally diverse from 2-methoxy-4-(methylthio)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, these adenosine derivatives highlight the importance of targeting specific receptors for therapeutic effects. Both these compounds and the target compound demonstrate the potential of small molecules in modulating complex biological processes. []

Properties

Product Name

2-methoxy-4-(methylsulfanyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

IUPAC Name

2-methoxy-4-methylsulfanyl-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide

Molecular Formula

C23H24N2O4S2

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C23H24N2O4S2/c1-29-22-16-19(30-2)10-13-21(22)23(26)25-18-8-11-20(12-9-18)31(27,28)24-15-14-17-6-4-3-5-7-17/h3-13,16,24H,14-15H2,1-2H3,(H,25,26)

InChI Key

LJJYFGNKSLXZIL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.